molecular formula C19H28BrNO4S B2873610 3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1797016-57-9

3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2873610
CAS No.: 1797016-57-9
M. Wt: 446.4
InChI Key: YOMKNJBKDSGSHB-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and an isobutylsulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Piperidine Derivatization: The attachment of a piperidine ring to the brominated intermediate through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)

Major Products

    Oxidation: Formation of 3-(4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

    Reduction: Formation of 3-(4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biochemical processes, thereby affecting cellular functions.

    Gene Expression: Modulating the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one
  • 3-(3-Bromo-4-methoxyphenyl)-1-(4-(tert-butylsulfonyl)piperidin-1-yl)propan-1-one

Uniqueness

3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is unique due to the presence of the isobutylsulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BrNO4S/c1-14(2)13-26(23,24)16-8-10-21(11-9-16)19(22)7-5-15-4-6-18(25-3)17(20)12-15/h4,6,12,14,16H,5,7-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMKNJBKDSGSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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